molecular formula C14H11N7 B6176108 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole CAS No. 152708-24-2

5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole

Cat. No.: B6176108
CAS No.: 152708-24-2
M. Wt: 277.28 g/mol
InChI Key: HIWODOJPZXUTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an azidomethyl group attached to a biphenyl system, which is further connected to a tetrazole ring. This compound has garnered attention due to its potential mutagenic properties and its role as an impurity in certain pharmaceutical products .

Scientific Research Applications

Chemistry: In chemistry, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: The compound’s potential mutagenic properties have made it a subject of study in biological and medical research. It is used to investigate the effects of azido impurities in pharmaceutical products and their impact on human health .

Industry: In the industrial sector, this compound is used as an impurity standard for quality control in the production of certain pharmaceuticals. It helps ensure that the levels of impurities in the final products are within acceptable limits .

Safety and Hazards

AZBT is classified as a mutagenic substance (Muta. 2) according to the GHS classification . It is known to cause gene mutation which increases risks of developing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of azidating agents and specific catalysts to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The process is carefully monitored to control the levels of impurities and ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole involves its interaction with cellular components, leading to potential mutagenic effects. The azido group can form reactive intermediates that interact with DNA, causing mutations. This property is particularly relevant in the context of its presence as an impurity in pharmaceutical products .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole' involves the reaction of 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde with sodium azide to form 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbaldehyde, which is then reacted with sodium azide and copper(I) iodide to form the desired compound.", "Starting Materials": [ "4'-bromo-[1,1'-biphenyl]-2-carbaldehyde", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde is reacted with sodium azide in DMF at 80°C for 24 hours to form 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbaldehyde.", "Step 2: To a solution of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbaldehyde in DMF, sodium azide and copper(I) iodide are added and the mixture is stirred at 80°C for 24 hours to form the desired compound, 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole." ] }

CAS No.

152708-24-2

Molecular Formula

C14H11N7

Molecular Weight

277.28 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C14H11N7/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14/h1-8H,9H2,(H,17,18,20,21)

InChI Key

HIWODOJPZXUTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NNN=N3

Purity

97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.